Bienvenue dans la boutique en ligne BenchChem!

LY 517717-d8

Bioanalytical Chemistry Quantitative Mass Spectrometry Internal Standard Method

Choose LY 517717-d8 for bioanalytical assays requiring regulatory-grade isotope-dilution quantification. The +8 Da mass shift eliminates cross-talk with parent m/z and hydroxylated/demethylated/glucuronidated metabolites, enabling multiplexed PK profiling. Using non-deuterated or analog internal standards introduces 5–20% matrix-factor bias and fails ISR criteria. This d8 standard provides batch-specific isotopic purity certificates essential for FDA BMV 2018/EMA BMV submissions.

Molecular Formula C27H33N5O2
Molecular Weight 467.643
CAS No. 1346601-10-2
Cat. No. B585134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 517717-d8
CAS1346601-10-2
SynonymsN-[(1R)-2-[4-(1-Methyl-4-piperidinyl)-1-(piperazinyl-d8)]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide; 
Molecular FormulaC27H33N5O2
Molecular Weight467.643
Structural Identifiers
SMILESCN1CCC(CC1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)NC(=O)C4=CC5=C(C=C4)C=CN5
InChIInChI=1S/C27H33N5O2/c1-30-13-10-23(11-14-30)31-15-17-32(18-16-31)27(34)25(21-5-3-2-4-6-21)29-26(33)22-8-7-20-9-12-28-24(20)19-22/h2-9,12,19,23,25,28H,10-11,13-18H2,1H3,(H,29,33)/t25-/m1/s1/i15D2,16D2,17D2,18D2
InChIKeyVYNKVNDKAOGAAQ-FSTWYFRWSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LY 517717-d8 (CAS 1346601-10-2), a Factor Xa Inhibitor Internal Standard for LC-MS, Requires Deuterium-Specific Quality Verification


LY 517717-d8 (CAS 1346601-10-2) is a stable-isotope-labeled analog of the investigational oral Factor Xa inhibitor LY-517717, in which eight deuterium atoms replace eight hydrogen atoms on the piperazine ring . The parent compound, LY-517717, is a reversible and selective direct FXa inhibitor with a reported Ki of 4.6–6.6 nM and variable oral bioavailability of 25–82% , and was advanced to Phase II trials showing non-inferiority to enoxaparin for venous thromboembolism prevention following joint replacement . The -d8 label is designed specifically to impart a +8 Da mass shift, making the compound functionally suited for use as an internal standard in isotope-dilution LC-MS/MS workflows for pharmacokinetic and bioanalytical studies.

Why Non-Deuterated or Structural-Analog Internal Standards Compromise Quantitative Accuracy for LY-517717 Bioanalysis


Generic substitution of LY 517717-d8 with unlabeled pharmaceutical-grade LY-517717 or a structurally related analog as internal standard introduces uncontrolled quantification bias in LC-MS/MS workflows. Non-deuterated isotopologues share the same m/z transition as the target analyte and thus cannot be distinguished by the mass spectrometer, rendering isotope-dilution quantification impossible . Even when a structural analog is selected, differential ionization efficiency (reported response factor deviations of 5–20% between analogs and analytes in matrix-rich samples ) and non-identical chromatographic retention times—especially in regions of changing ion suppression—can produce inaccurate recovery and concentration estimates . These systematic errors propagate into pharmacokinetic parameter calculations, ultimately affecting the reliability of half-life, bioavailability, and clearance estimates that depend on precise time-concentration data.

Differentiating Quantitative Evidence: LY 517717-d8 Addresses Bioanalytical Quantification Requirements Not Met by Unlabeled or In-Class Alternatives


Isotopic Mass Shift: LY 517717-d8 Provides a +8 Da Delta for Baseline-Resolved MS Detection vs. Unlabeled LY-517717

LY 517717-d8 (Molecular Weight: 467.63 Da, C27H25D8N5O2) provides a +8.05 Da mass increase compared to unlabeled LY-517717 (Molecular Weight: 459.58 Da, C27H33N5O2) . This mass differential is sufficient to place the internal standard signal outside the naturally occurring M+2 and M+4 isotopic envelope of the parent compound, ensuring baseline-resolved selected reaction monitoring (SRM) transitions in triple-quadrupole instruments . In contrast, non-deuterated LY-517717 shares an identical m/z profile with the target analyte, offering no mass spectral discrimination and precluding its use as an internal standard in LC-MS/MS methods relying on MS differentiation.

Bioanalytical Chemistry Quantitative Mass Spectrometry Internal Standard Method

Isotopic Purity and Batch Consistency: LY 517717-d8 is Supplied at ≥95% Isotopic Purity to Minimize Cross-Channel Interference

Commercial suppliers specify LY 517717-d8 with typical purity of ≥95% , ensuring that residual unlabeled LY-517717 in the internal standard stock contributes minimally to the analyte channel in LC-MS/MS assays. This contrasts with structural analog internal standards, which often exhibit matrix-dependent recovery differences and require extensive cross-validation to establish response-factor relationships with the analyte. Furthermore, deuterated internal standards have been demonstrated to compensate for matrix effects: in validation studies, the use of deuterated isotopologues reduced ion suppression variability below 15% coefficient of variation in complex matrices, compared with 30–50% CV when structural analogs were used . While direct batch-specific isotopic purity values for LY 517717-d8 require Certificate of Analysis documentation (e.g., from Toronto Research Chemicals, Catalog L486752), the ≥95% specification represents a procurement quality threshold below which internal standard performance degrades.

Isotope Dilution Method Validation Reference Standard

Pharmacokinetic and Metabolic Tracing: LY-517717 Parent Compound Demonstrates High Inter-Species Bioavailability Variability, Emphasizing Need for a Consistent Internal Standard

Preclinical data on the parent compound LY-517717 report oral bioavailability ranging from 25% to 82% in rats, approximately 88% in dogs, 51% in chimpanzees, and approximately 25-82% in humans . The compound is eliminated primarily via the gastrointestinal route and exhibits a half-life of approximately 25 hours (some sources report 27 hours) . This substantial inter-species and inter-individual variability necessitates tightly controlled bioanalytical methods. The use of a stable isotope-labeled internal standard such as LY 517717-d8 provides consistent extraction recovery normalization and ionization efficiency correction across diverse biological matrices, which is essential when comparing pharmacokinetic profiles across species or dose groups. In the Phase II clinical trial (N=511), LY-517717 doses of 100, 125, and 150 mg once daily yielded VTE incidence rates of 17.1–24.0% versus 22.2% for enoxaparin 40 mg, with comparable bleeding rates , underscoring the narrow therapeutic window where precise plasma concentration-time data are needed.

Pharmacokinetics Metabolic Stability Bioavailability

Retention Time Equivalence: Deuterium Labeling at Non-Exchangeable Positions Minimizes Chromatographic Shift for Reliable Peak Integration

LY 517717-d8 incorporates eight deuterium atoms at aliphatic positions on the piperazine ring , which are non-exchangeable under typical reversed-phase LC conditions (pH 2–8). This labeling strategy minimizes deuterium–protium exchange and limits chromatographic retention time shifts that can occur when deuterium is placed adjacent to polar or ionizable functional groups . In general, deuterated internal standards with 5–10 deuterium atoms placed in hydrophobic regions of the molecule show retention time differences of ≤0.05 minutes compared to their unlabeled counterparts under standard UPLC gradient conditions, which is within acceptable peak integration boundaries . This contrasts with structural analog internal standards, which can exhibit retention time differences of 0.5–2.0 minutes, falling outside the integration window and requiring separate calibration curves and manual peak-boundary adjustments that add variability.

Chromatography Isotope Effect Peak Integration

Optimal Deployments of LY 517717-d8 in Preclinical and Clinical Bioanalytical Research Based on Quantifiable Differentiation Evidence


Quantitative Bioanalysis in Multi-Species Pharmacokinetic Studies Requiring Cross-Study Comparability

The documented 57-percentage-point range in oral bioavailability (25–82%) across species means that plasma concentration measurements must be analytically robust to compare PK parameters between studies. LY 517717-d8, used as an isotope-dilution internal standard, provides matrix-independent correction of extraction recovery and ionization efficiency, thereby enabling valid cross-study PK comparisons . In contrast, using unlabeled LY-517717 as a surrogate reference standard yields no isotopic dilution capability, while structural analog internal standards introduce matrix-factor variation that can confound interspecies bioavailability comparisons.

Late-Phase Metabolic Stability and Metabolite Identification Assays Where the Parent Drug is Extensively Metabolized

LY-517717 is primarily cleared via the gastrointestinal route and has a relatively long half-life (~25–27 hours) , allowing for the accumulation of metabolites in systemic circulation. The +8 Da mass shift of LY 517717-d8 ensures that its MRM transitions do not overlap with those of hydroxylated, demethylated, or glucuronidated metabolites of the parent compound, which differ by specific mass increments. This baseline resolution is critical for accurate simultaneous quantification of parent drug and multiple metabolites in multiplexed LC-MS/MS assays.

Regulated Bioanalytical Method Validation Under GLP Where Deuterated Internal Standards Are the Regulatory Expectation

Regulatory guidance documents (FDA BMV 2018, EMA BMV guideline) specify that internal standards should be stable isotope-labeled analogs of the analyte whenever feasible, to provide the highest level of method accuracy and precision. LY 517717-d8, with its eight non-exchangeable deuterium atoms, satisfies this requirement for LY-517717 bioanalytical methods. Batch-specific Certificates of Analysis from established reference-standard manufacturers (e.g., Toronto Research Chemicals, Catalog L486752) provide the isotopic purity documentation needed for regulatory submissions, meeting the traceability and quality requirements that unlabeled reference materials or structural analogs cannot fulfill .

Clinical-Trial Sample Reanalysis in Support of Narrow-Therapeutic-Window Factor Xa Inhibitor Development

The Phase II data for LY-517717 demonstrated VTE incidence rates of 17.1–24.0% vs. 22.2% for enoxaparin, with overlapping confidence intervals , illustrating a narrow efficacy window. Incurred sample reanalysis (ISR) requirements demand that 67% of repeated analyses fall within ±20% of the original value. Deuterated internal standards such as LY 517717-d8 have been shown to improve ISR pass rates by ≥15% compared to structural analog internal standards in complex plasma matrices, as they correct for both extraction recovery variability and ion suppression/enhancement effects that differ between original and repeated runs.

Quote Request

Request a Quote for LY 517717-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.